molecular formula C₁₇H₁₇BrClNO B1146943 2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol CAS No. 1000890-02-7

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol

Cat. No. B1146943
M. Wt: 366.68
InChI Key:
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Description

The study of bromo-chlorophenyl compounds and their derivatives, including "2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol", is significant in organic chemistry due to their potential applications in pharmaceuticals, material science, and as intermediates in organic syntheses. These compounds often exhibit unique physical and chemical properties due to the presence of halogens, which can influence their reactivity and interaction with other molecules.

Synthesis Analysis

Synthesis approaches for similar bromo-chlorophenyl compounds often involve condensation reactions, etherification, or the use of Schiff bases as intermediates. For instance, the synthesis of Schiff base compounds through the condensation of bromo- and chloro-substituted salicylaldehydes with amines in methanol solution has been reported (Wang et al., 2008). These methods could potentially be adapted for synthesizing the target compound, with specific modifications to incorporate the pyrrolidinyl and phenol groups.

Molecular Structure Analysis

The molecular structure of bromo-chlorophenyl derivatives is often characterized using techniques like X-ray diffraction, which provides information on the crystal structure, molecular geometry, and the presence of any intramolecular or intermolecular interactions. For example, a study on a related Schiff base compound revealed a trans configuration around the C=N double bond and a nearly coplanar arrangement of the benzene and pyridine rings (Wang et al., 2008). These structural features are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions and Properties

Bromo-chlorophenyl compounds can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. The presence of halogen atoms makes these compounds reactive towards nucleophiles, allowing for further functionalization. Additionally, their Schiff base derivatives exhibit antibacterial activities, indicating potential applications in developing antimicrobial agents (Wang et al., 2008).

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols and Environmental Fate : Studies on chlorophenols, which share structural similarities with the compound , have detailed their environmental presence and degradation mechanisms. Chlorophenols are identified as pollutants due to their toxic effects on ecosystems and have been extensively studied for their behavior in water, soil, and air. Their fate in the environment, including degradation pathways and persistence, is of significant interest for environmental protection and pollution control efforts (Shiu et al., 1994).

Pharmacological Properties

Antioxidant and Therapeutic Roles : Compounds like Chlorogenic Acid (CGA) exhibit a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. These properties highlight the therapeutic potential of phenolic compounds for treating various disorders such as cardiovascular diseases and diabetes (Naveed et al., 2018).

Toxicity and Environmental Pollution

Toxicity and Environmental Presence : The environmental concentrations and toxicity of tribromophenol, a compound structurally related to brominated and chlorinated phenols, underline the concern for such chemicals in ecosystems. This review emphasizes the need for understanding the toxicokinetics and toxicodynamics of these compounds to assess their impact accurately (Koch & Sures, 2018).

Advanced Oxidation Processes for Degradation

Degradation Techniques : Research into advanced oxidation processes (AOPs) for removing phenolic compounds from wastewater demonstrates the effectiveness of such methods in dealing with high-strength industrial wastewaters. These studies provide valuable insights into treating wastewater containing complex mixtures of phenolic pollutants, suggesting potential applications for managing waste from industries utilizing similar compounds (Goodwin et al., 2018).

Safety And Hazards

This would involve examining any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.


Future Directions

This would involve discussing potential future research directions or applications for the compound.


properties

IUPAC Name

2-[(3S,4S)-4-(2-bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO/c1-20-9-14(12-4-2-3-5-17(12)21)15(10-20)13-8-11(19)6-7-16(13)18/h2-8,14-15,21H,9-10H2,1H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHVIOLHJDDSSY-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@H](C1)C2=C(C=CC(=C2)Cl)Br)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trans-4-(2-Bromo-5-chlorophenyl)-1-methylpyrrolidin-3-yl)phenol

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